molecular formula C6H8ClN3 B3021559 Isonicotinimidamide hydrochloride CAS No. 42518-06-9

Isonicotinimidamide hydrochloride

Cat. No.: B3021559
CAS No.: 42518-06-9
M. Wt: 157.6 g/mol
InChI Key: IONKMFGAXKCLMI-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is highly soluble in water and other organic solvents . This compound is often used as a reagent in scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

Isonicotinimidamide hydrochloride is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . It is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid, and by extension this compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

It is known that isoniazid, the parent compound, interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This leads to inhibition of synthesis of the mycobacterial cell wall, resulting in bacterial cell death .

Pharmacokinetics

Pharmacokinetics generally describes the absorption of a drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body . These factors can greatly influence the bioavailability of a drug and its effectiveness in treating disease.

Result of Action

The primary result of the action of this compound is the inhibition of mycobacterial growth. By interfering with the synthesis of mycolic acids, it weakens the bacterial cell wall, leading to cell death . This makes it an effective treatment for mycobacterial infections such as tuberculosis .

Biochemical Analysis

Biochemical Properties

Isonicotinimidamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of amidines and iminoethers . These interactions are crucial for the compound’s function in biochemical pathways, influencing the activity of these enzymes and altering the course of the reactions they catalyze.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of pyridine derivatives . This can lead to changes in cellular metabolism and the overall function of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, altering their activity and thus influencing the biochemical pathways they are involved in . This can lead to the inhibition or activation of these enzymes, resulting in changes in the levels of various metabolites and the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant changes in metabolic pathways and cellular function, indicating potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of pyridine derivatives. It interacts with enzymes such as quinolinate phosphoribosyltransferase and ornithine decarboxylase, influencing the levels of various metabolites and the overall metabolic flux . These interactions are crucial for the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. This localization is often mediated by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Isonicotinimidamide hydrochloride can be synthesized through various methods. One common synthetic route involves the Pinner reaction, where a nitrile is partially solvolyzed to yield an iminoether. The nitrile is treated with gaseous hydrogen chloride in a mixture of anhydrous chloroform and an alcohol, producing the iminoether hydrochloride . Another method involves the reaction of pyridine with formaldehyde in an alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Isonicotinimidamide hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

Isonicotinimidamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isonicotinimidamide hydrochloride is similar to other pyridine derivatives, such as isoniazid and nicotinamide. it is unique in its ability to form stable coordination complexes and its high solubility in water and organic solvents . Similar compounds include:

Properties

IUPAC Name

pyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONKMFGAXKCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-27-3, 42518-06-9
Record name 6345-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [amino(pyridin-4-yl)methylidene]azanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridine-4-amidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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